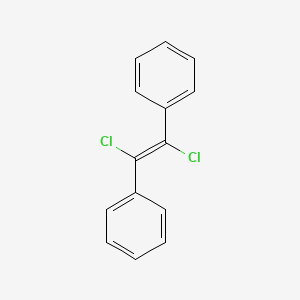

(1,2-dichloro-2-phenylethenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13700-82-8 |

|---|---|

Molecular Formula |

C8H12Cl2Pd |

Origin of Product |

United States |

Contextual Significance Within Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of synthetic organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogens, such as chlorine, into an organic molecule can profoundly alter its physical, chemical, and biological properties. chemrevlett.comnih.gov In the case of (1,2-dichloro-2-phenylethenyl)benzene, the two chlorine atoms on the ethenyl bridge are pivotal to its reactivity.

The presence of vicinal chlorine atoms (on adjacent carbons) makes the double bond susceptible to various chemical transformations. These chlorine atoms can act as leaving groups in substitution and elimination reactions, and their electron-withdrawing nature influences the electron density of the entire molecule. This positioning is a key feature in a class of compounds known as vicinal dihalides, which are valuable intermediates in a plethora of synthetic routes. organic-chemistry.org The aryl groups (phenyl rings) further contribute to the molecule's electronic and steric properties, influencing its stability and reactivity patterns. The study of such compounds provides valuable insights into reaction mechanisms, including electrophilic additions and eliminations.

Overview of Research Trajectories for Aryl Substituted Dichloroalkenes

Research into aryl-substituted dichloroalkenes, a class to which (1,2-dichloro-2-phenylethenyl)benzene belongs, has followed several key trajectories. A primary focus has been on the development of stereoselective synthesis methods to control the geometry around the carbon-carbon double bond, leading to either the (E) or (Z) isomer. researchgate.net This is crucial as the different spatial arrangements of the substituents can lead to vastly different chemical and physical properties.

Another significant area of research is the utility of these compounds as synthetic intermediates. For instance, the sequential substitution of the chlorine atoms in 1,2-dichloroethene has been employed in the stereoselective synthesis of complex molecules like conjugated linoleic acid isomers. This highlights the potential of aryl-substituted dichloroalkenes in building complex molecular architectures with high precision.

Furthermore, the photochemistry of halogenated stilbenes and related compounds is an active area of investigation. acs.org The interaction of these molecules with light can induce isomerization and other photochemical reactions, opening avenues for applications in molecular switches and photoresponsive materials. rsc.org The unique electronic properties conferred by the combination of aryl groups and chlorine atoms also make these compounds candidates for exploration in materials science, for example, in the development of novel dyes and electronic materials. biomedpharmajournal.org

Isomeric Considerations: E and Z 1,2 Dichloro 1,2 Diphenylethylene

Strategies Involving Alkene Halogenation

The formation of the dichloro-substituted vinyl group can be effectively achieved by the direct addition of halogens across a carbon-carbon triple bond or via a two-step halogenation-elimination sequence from a double bond. These methods are fundamental in synthetic organic chemistry for creating vicinal dihalides.

Direct Halogen Addition to Diphenylethylene Precursors

The most direct route to this compound involves the addition of chlorine across the triple bond of diphenylacetylene (B1204595) (also known as tolane). This electrophilic addition reaction is a common method for the halogenation of alkynes. unacademy.comopenstax.orgmasterorganicchemistry.com When one equivalent of a halogen, such as chlorine (Cl₂) or bromine (Br₂), is reacted with an alkyne, a dihaloalkene is formed. libretexts.orglumenlearning.com The reaction typically proceeds through a cyclic halonium ion intermediate, similar to the mechanism for alkenes. unacademy.comlibretexts.org This intermediate is then attacked by the halide ion in an Sₙ2-like fashion.

Alternatively, this class of compounds can be prepared via a two-step sequence starting from a diphenylethylene precursor like trans-stilbene (B89595). The first step is the halogenation of the alkene double bond to yield a 1,2-dihalo-1,2-diphenylethane intermediate. wvu.educhegg.com The subsequent step involves a base-promoted dehydrohalogenation to form the target dichloroalkene. chegg.comstudylib.net

| Precursor | Reagent(s) | Solvent | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|---|

| Diphenylacetylene | Cl₂ | - | (E/Z)-1,2-dichloro-1,2-diphenylethene | Mixture, less stereospecific than bromination | - | masterorganicchemistry.com |

| Diphenylacetylene | Br₂ | - | (E)-1,2-dibromo-1,2-diphenylethene | Primarily anti-addition | - | masterorganicchemistry.com |

| 3-Hexyne | Br₂ | Acetic Acid | (E)-3,4-dibromo-3-hexene | Anti-addition | - | masterorganicchemistry.com |

| Phenylacetylene | Br₂ | Acetic Acid | (E/Z)-1,2-dibromo-1-phenylethene | Mixture of syn and anti-addition | - | masterorganicchemistry.com |

Stereoselective Approaches to Dihalogenated Alkenes

Control over the stereochemistry of the resulting double bond is a critical aspect of dihaloalkene synthesis. The direct halogenation of alkynes typically results in anti-addition, leading preferentially to the formation of (E)-dihaloalkenes. openstax.orgmasterorganicchemistry.comlibretexts.org However, the stereoselectivity can be influenced by the specific halogen and reaction conditions. For example, the chlorination of alkynes is often less stereospecific than bromination. masterorganicchemistry.com

More refined control can be achieved using specific reagents and catalysts. The iodochlorination of alkynes using a combination of tetrabutylammonium (B224687) iodide (Bu₄NI) and dichloroethane as the chlorine source has been shown to produce single-isomer, differentially halogenated alkenes with high selectivity. nih.gov This process likely proceeds through the slow generation and complexation of iodine monochloride (ICl), which controls the regio- and stereoselectivity of the addition. nih.gov

Catalysis offers powerful tools for directing stereochemistry. Nickel-catalyzed transfer hydrogenative semireduction of alkynes can be tuned to produce either (E)- or (Z)-olefins with high selectivity by the choice of ligand. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the Heck reaction or Sonogashira coupling, are widely used for the stereoselective synthesis of substituted alkenes, including stilbene (B7821643) derivatives. rsc.orguliege.benih.gov While often used to form C-C bonds, the principles of stereocontrol in these reactions can be applied to the synthesis of specific isomers of halo-substituted alkenes. For instance, a silver-catalyzed homocoupling of N-triftosylhydrazones has been developed for the stereoselective synthesis of trans-stilbenes. nih.gov

| Precursor | Reagent(s)/Catalyst | Conditions | Product Isomer | Selectivity (Z:E or E:Z) | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | NiBr₂ / Zn, Formic Acid | - | (Z)-Olefin | >95:5 | organic-chemistry.org |

| Terminal Alkyne | NiCl₂·dme, triphos / Zn, Formic Acid | - | (E)-Olefin | >95:5 | organic-chemistry.org |

| Alkyne | Bu₄NI, 1,2-dichloroethane | Reflux | trans-1-Chloro-2-iodoalkene | Single isomer | nih.gov |

| Diphenylacetylene | HCl, ZnCl₂ | Dichloromethane, 40°C | (E)-1-chloro-1,2-diphenylethene | Exclusive syn-addition | rsc.org |

Routes from Carbonyl Compounds and Derivatives

An alternative set of synthetic strategies involves the construction of the dichloroalkene from carbonyl precursors. These methods build the C=C double bond while incorporating the halogen atoms.

Olefination Reactions with Phosphine-Based Reagents (e.g., PPh₃/CX₄)

The Wittig reaction and its variations are cornerstone methods for converting carbonyl compounds into alkenes. wvu.edu To generate a vicinal dichloroalkene like this compound from a monocarbonyl compound is not straightforward, as typical phosphine-based olefinations (e.g., Corey-Fuchs reaction) produce geminal dihaloalkenes (C=CX₂).

However, a plausible route involves starting with a 1,2-dicarbonyl compound, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione). The reaction of 1,2-diketones with chlorinating agents like phosphorus pentachloride (PCl₅) can convert the two carbonyl groups into dichloride functionalities. prepp.indoubtnut.com This reaction transforms the C(O)-C(O) moiety into a C(Cl)₂-C(Cl)₂ species, which can subsequently undergo reduction and elimination to form the desired dichloroalkene. For example, the reaction of aldehydes and ketones with PCl₅ is known to replace the carbonyl oxygen with two chlorine atoms, forming a geminal dichloride. prepp.in Applying this logic to benzil, both carbonyls could be chlorinated, leading to a tetrachloro-precursor that could yield dichlorostilbene.

Conversion of Trichloromethyl Carbinols via Elimination

This synthetic route begins with the creation of a trichloromethyl carbinol, which is then subjected to an elimination reaction. A suitable precursor for this compound is 1,1,1-trichloro-2,2-diphenylethanol. This carbinol can be synthesized by the addition of the trichloromethanide anion (from chloroform (B151607) and a strong base) to benzophenone.

The subsequent step is a base-induced dehydrochlorination. This elimination reaction is analogous to the well-known environmental degradation of the pesticide DDT [1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane] into DDE [1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene]. In this transformation, a molecule of hydrogen chloride is removed to form a dichloroalkene. Applying this to 1,1,1-trichloro-2,2-diphenylethanol, elimination of water (from the hydroxyl group and the adjacent hydrogen) and one equivalent of HCl would yield the target this compound.

Catalytic Olefination from N-Unsubstituted Hydrazones and Polyhaloalkanes

A more recent and efficient method for synthesizing dihaloalkenes from carbonyl compounds involves the catalytic olefination of N-unsubstituted hydrazones. This reaction avoids the use of stoichiometric phosphorus reagents. In this approach, a ketone, such as a substituted acetophenone, is first converted to its N-unsubstituted hydrazone by reaction with hydrazine.

The resulting hydrazone is then treated with a polyhaloalkane, like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), in the presence of a copper(I) chloride catalyst. This system facilitates the transformation of the C=N-NH₂ group into a C=CCl₂ group. The reaction is believed to proceed via copper carbene intermediates. This method is effective for producing 1,1-dihaloalkenes from a variety of ketone hydrazones.

| Hydrazone Precursor | Polyhaloalkane | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(4-chlorophenyl)ethanone hydrazone | CCl₄ | CuCl / aq. NH₄OH | DMSO | 1-chloro-4-(2,2-dichloro-1-methylethenyl)benzene | 75% | - |

| N-phenyl-N'-[1-(4-tolyl)ethylidene]hydrazine | CBr₄ | CuBr / DBU | Dioxane | 1-(1,1-dibromovinyl)-4-methylbenzene | 72% | chegg.com |

| N-phenyl-N'-(diphenylmethylene)hydrazine | CBr₄ | CuBr / DBU | Dioxane | 1,1-dibromo-2,2-diphenylethene | 85% | chegg.com |

Transformations from Trifluoroalkanones

A notable method for synthesizing dichloroalkenes involves the transformation of trifluoroalkanones. This approach presents an alternative to more traditional methods.

The use of aluminum trichloride (B1173362) (AlCl₃) has been reported in the conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones. beilstein-journals.orgnih.govnih.gov This reaction demonstrates a novel reactivity for trifluoroalkanones. beilstein-journals.orgnih.govnih.gov The direct conversion of an aliphatic CF₃ group to a dichlorovinyl moiety was a significant finding. beilstein-journals.orgnih.gov While the conversion of aromatic trifluoromethyl groups to trichloromethyl groups with AlCl₃ was previously known, the analogous transformation for aliphatic trifluoromethyl groups had been limited. beilstein-journals.orgnih.gov

The aluminum trichloride-mediated conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones has been found to have a broad reaction scope. beilstein-journals.orgnih.gov The methodology is tolerant of various chain lengths and can accommodate different aryl and alkyl substituents. beilstein-journals.orgnih.gov

The required 1,1,1-trifluoroalkanone starting materials are typically prepared in a single step from the corresponding benzonitrile (B105546) by reacting it with the necessary trifluoroalkylmagnesium iodide. beilstein-journals.org The subsequent reaction with AlCl₃ proceeds to yield the desired 1,1-dichloro-1-alkenone. beilstein-journals.org

Below is a table summarizing the substrate scope for this reaction, based on reported findings. beilstein-journals.org

| Entry | R¹ | R² | Product | Yield (%) |

| a | 4-MeO | Et | 6a | 23 |

| b | H | Et | 6b | 73 |

| c | 4-F | Et | 6c | 56 |

| d | 4-Cl | Et | 6d | 74 |

| e | 4-Br | Et | 6e | 71 |

| f | 3-F | Et | 6f | 70 |

| g | 3-Cl | Et | 6g | 72 |

| h | 3-Br | Et | 6h | 79 |

| i | H | n-Pr | 6i | 65 |

| j | H | n-Bu | 6j | 51 |

| k | 3-MeO | Et | 6k | - |

| l | 2-MeO | Et | 6l | - |

| m | 2-F | Et | 6m | 21 |

Note: Yields are based on the specific experimental conditions reported in the source literature. beilstein-journals.org For entries k and l, the reaction resulted in a complex mixture of products due to rearrangement pathways. beilstein-journals.org

A significant observation in the AlCl₃-mediated conversion of 1,1,1-trifluoroalkanones is the occurrence of rearrangements and further reactions when the substrate contains an electron-rich aromatic ring. beilstein-journals.orgnih.gov For instance, with 3- and 4-methoxy-substituted substrates, the initially formed dichloroalkene products are sufficiently electron-rich to undergo subsequent reactions. beilstein-journals.org These reactions can lead to the formation of bicyclic ketones and other rearranged products. beilstein-journals.orgnih.gov This reactivity highlights a limitation of the method for certain substituted aryl trifluoroalkanones but also opens avenues for synthesizing more complex molecular architectures. beilstein-journals.org

Aluminum Trichloride Mediated Conversions

Other Advanced Synthetic Pathways

Beyond the transformations of trifluoroalkanones, other advanced methods exist for the synthesis of dihaloalkenes.

Flash vacuum pyrolysis (FVP) is a technique used for dehalogenative coupling and other transformations of halogenated organic compounds. st-andrews.ac.uk The pyrolysis of benzylidene halides over magnesium has been explored as a method for preparative synthesis. st-andrews.ac.uk While the direct pyrolysis of benzotrichloride (B165768) to form this compound is not explicitly detailed in the provided sources, the pyrolysis of related compounds such as benzylidene chlorides can lead to a mixture of products including stilbenes and other coupled compounds. st-andrews.ac.uk The specific product distribution is highly dependent on the reaction conditions and the substitution pattern of the starting material. st-andrews.ac.uk

Halogen exchange reactions are a fundamental strategy for the synthesis of haloalkanes and can be applied to the formation of dihaloalkenes. organicmystery.com These reactions involve the replacement of one halogen atom in an organic molecule with another. organicmystery.com

Two notable examples of halogen exchange reactions are the Finkelstein reaction and the Swarts reaction.

Finkelstein Reaction : This reaction is typically used to prepare alkyl iodides by treating chloroalkanes or bromoalkanes with sodium iodide in acetone (B3395972) or methanol. organicmystery.com

Swarts Reaction : This method is employed for the synthesis of alkyl fluorides by heating haloalkanes with inorganic fluorides such as AgF, Hg₂F₂, or SbF₃. organicmystery.com

In the context of dihaloalkene synthesis, the lithium-halogen exchange reaction is particularly relevant. acs.org The treatment of 1,1-dihaloalkenes with alkyllithium reagents, such as methyllithium, can generate α-halo alkenyllithium compounds, which are versatile intermediates in organic synthesis. acs.org The rate of this exchange generally follows the trend I > Br > Cl >> F. acs.org These intermediates can then be used in subsequent reactions to form a variety of substituted alkenes.

Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds in this compound are the primary sites of chemical reactivity. The nature of these bonds allows for a range of transformations that are fundamental in synthetic organic chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wordpress.comnih.gov For substrates like this compound, these reactions offer pathways to synthesize more complex stilbene derivatives. The reactivity of aryl and vinyl chlorides in such couplings has been a subject of extensive research, with the development of sophisticated catalyst systems enabling the use of these less reactive halides. uwindsor.ca The general mechanism involves the oxidative addition of the vinyl chloride to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wordpress.com

The selective monosubstitution of a dichlorinated olefin like this compound presents a synthetic challenge due to the presence of two reactive sites. Achieving selectivity often requires careful control of reaction conditions, such as the stoichiometry of the reagents, the nature of the catalyst and ligands, and the reaction temperature. While specific studies focusing solely on the monosubstitution of this compound are not extensively documented in the surveyed literature, the principles of palladium-catalyzed cross-coupling on dihalogenated vinyl compounds suggest that monosubstitution is theoretically achievable. For instance, in related systems, the use of bulky ligands or a limited amount of the coupling partner can favor monosubstitution.

Disubstitution of this compound would lead to the formation of 1,2-disubstituted stilbene derivatives. This transformation would typically require harsher reaction conditions or a higher catalyst loading compared to monosubstitution to drive the reaction to completion at both vinylic positions. The synthesis of stilbene derivatives through palladium-catalyzed reactions like the Heck and Suzuki couplings is a well-established methodology. nih.govuliege.bewiley-vch.de For example, the Heck reaction allows for the arylation or alkenylation of olefins in the presence of a palladium catalyst. psu.edu While direct examples of disubstitution on this compound are not prominent, the related synthesis of stilbenes from other precursors underscores the utility of palladium catalysis in building the stilbene scaffold.

A related palladium-catalyzed reductive coupling of benzylidyne trichloride with disilanes has been shown to produce (E)- and (Z)-α,β-dichlorostilbenes in high yields. oup.com This method provides access to the dichlorostilbene backbone, which can then be a substrate for further functionalization.

Table 1: Palladium-Catalyzed Synthesis of α,β-Dichlorostilbenes

| Starting Material | Reagent | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

|---|

Note: The table presents data for the synthesis of dichlorostilbene, a precursor for the reactions discussed.

Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide into a carbon-halogen bond, providing access to carboxylic acids, esters, amides, and other carbonyl compounds. This type of reaction is a powerful method for the introduction of a carbonyl group into an organic molecule. While the carbonylation of vinyl halides is a known transformation, specific studies detailing the carbonylation of this compound were not found in the surveyed literature. Conceptually, under appropriate conditions with a palladium catalyst, a source of carbon monoxide, and a suitable nucleophile (e.g., an alcohol for ester formation), one or both of the C-Cl bonds could potentially undergo carbonylation. The success of such a reaction would depend on factors like catalyst activity, CO pressure, and temperature.

Elimination reactions of this compound can lead to the formation of alkynes. Dehalogenation, the removal of both chlorine atoms, would yield diphenylacetylene. This type of reaction can be promoted by various reagents, including reducing metals and certain metal complexes. For instance, a high-yield reductive homocoupling of benzotrichloride and benzal chloride followed by consecutive reductive dechlorination to 1,2-dichlorostilbene and then to stilbene has been reported using a Pd/C catalyst and sodium formate (B1220265) as the reducing agent. tandfonline.com

Dehydrohalogenation, the removal of a hydrogen and a halogen from adjacent carbons, is not directly applicable to this compound as there are no hydrogen atoms on the vinylic carbons. However, related dehalogenation reactions are relevant. The reaction of meso-stilbene dichloride with lithium aluminum hydride (LAH) has been shown to produce stilbene, indicating a dehalogenation process. niscpr.res.in

Table 2: Dehalogenation Reactions of Stilbene Dihalides

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| meso-Stilbene dichloride | LiAlH₄ | THF | Stilbene | niscpr.res.in |

Nucleophilic substitution on unactivated vinyl halides is generally difficult due to the high energy of the potential intermediates and the repulsion between the incoming nucleophile and the electron-rich double bond. However, the presence of electron-withdrawing groups on the double bond can facilitate nucleophilic vinylic substitution. In the case of stilbene derivatives, the introduction of a nitro group can activate the substrate towards nucleophilic attack. For example, the kinetics of the reaction of α-nitro-β-substituted stilbenes with amines have been investigated, demonstrating that nucleophilic vinylic substitution can occur on these activated systems. nzdr.ru

For this compound itself, which lacks strong electron-withdrawing substituents directly on the double bond, nucleophilic substitution on the vinylic chlorides would be expected to be challenging under standard conditions. The reaction would likely require a highly reactive nucleophile or specific catalytic conditions to proceed.

Palladium-Mediated Cross-Coupling Reactions

Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in this compound is a key center of reactivity, participating in a range of reactions including cyclizations, additions, and C-H bond functionalizations.

Cyclization and Annulation Reactions

While specific studies on the palladium-catalyzed annulation of this compound with salicylaldehydes are not extensively documented in the literature, the principles of related palladium-catalyzed annulations offer insight into the potential reactivity. Palladium catalysis is a powerful tool for the construction of cyclic and polycyclic frameworks. For instance, palladium-catalyzed annulations of 1,2-diborylalkenes with bromo(bromoethenyl)arenes have been shown to be a modular approach to synthesizing multisubstituted naphthalenes and fused phenanthrenes. rsc.org This type of reaction proceeds via a double cross-coupling mechanism.

Drawing a parallel, a hypothetical reaction between this compound and a salicylaldehyde (B1680747) could potentially proceed through a catalytic cycle involving oxidative addition of the aryl halide (from a modified salicylaldehyde) to a Pd(0) complex, followed by insertion of the dichlorostilbene double bond and subsequent reductive elimination to form a heterocyclic product. The presence of the two chlorine atoms on the double bond would significantly influence the electronic properties and steric hindrance of the olefin, thereby affecting the feasibility and outcome of such a reaction. Further research is required to explore this specific transformation.

Intramolecular Friedel–Crafts alkylation is a powerful method for the synthesis of cyclic compounds, where an electrophilic center on a side chain of an aromatic ring attacks the ring itself to form a new ring. nih.gov In the context of derivatives of this compound, if a suitable tether connects one of the phenyl rings to the olefinic moiety, an intramolecular Friedel-Crafts reaction could be envisioned.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation intermediate. nih.gov For a derivative of this compound, the reaction would involve the generation of an electrophilic center that could then be attacked by one of the phenyl rings. The success of such a cyclization would depend on several factors, including the length and nature of the tether, the substitution pattern on the aromatic rings, and the reaction conditions. The formation of five- and six-membered rings is generally favored in these types of reactions. nih.govbeilstein-journals.org Recent advancements have also explored electrochemical methods to promote intramolecular Friedel–Crafts alkylations, offering a milder, catalyst-free alternative to traditional Lewis acid-catalyzed processes. researchgate.net

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, although the presence of two chlorine atoms and two phenyl groups influences its reactivity compared to simple alkenes.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond of an alkene is a fundamental reaction that proceeds via a cyclic halonium ion intermediate. libretexts.org This leads to the anti-addition of the two halogen atoms. For this compound, this would result in a 1,2,3,4-tetrahalo-1,2-diphenylbutane derivative. The electron-withdrawing nature of the existing chlorine atoms on the double bond may decrease its nucleophilicity, potentially requiring more forcing conditions for the reaction to occur.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. pressbooks.pub In the case of this compound, the two olefinic carbons are equally substituted with chlorine and a phenyl group, which would lead to a mixture of regioisomers. The stability of the potential carbocation intermediates would be influenced by the electronic effects of the chlorine atoms and the phenyl groups.

Epoxidation and Dihydroxylation: Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or via catalytic methods. nih.govwvu.edu Subsequent ring-opening of the epoxide can lead to diols. Direct dihydroxylation to form a vicinal diol can also be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.com These reactions can often be performed with high stereoselectivity. For stilbene derivatives, both epoxidation and dihydroxylation are well-established transformations. rsc.orgnih.govresearchgate.net

Cyclopropanation: The addition of a carbene or carbenoid to a double bond results in the formation of a cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.com Common methods include the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple, or reactions involving diazomethane (B1218177) or dihalocarbenes. beilstein-journals.orgwikipedia.orgrsc.org The stereochemistry of the starting alkene is retained in the cyclopropane product. Applying this to this compound would be expected to yield a highly substituted and sterically hindered cyclopropane derivative.

C-H Bond Alkynylations of Heteroarenes

A significant application of this compound and related gem-dichloroalkenes is in the palladium-catalyzed direct C-H bond alkynylation of heteroarenes. wvu.edu This methodology provides a modular and step-economical synthesis of heteroaryl alkynes, which are important structural motifs in various fields.

In this reaction, the gem-dichloroalkene acts as a user-friendly electrophile. The catalytic system typically employs a palladium(II) complex with a suitable ligand, such as DPEPhos, and a base like lithium tert-butoxide (LiOt-Bu). wvu.edu The reaction proceeds with a broad substrate scope, tolerating various functional groups on both the heteroarene and the dichloroalkene. A variety of heteroarenes, including pyridines, furans, thiophenes, benzoxazoles, and oxazoles, have been successfully alkynylated using this method, with yields reaching up to 75%. wvu.edu For some substrates, such as benzothiazoles, the addition of a cocatalyst like copper(I) iodide (CuI) can enhance the reaction efficiency. wvu.edu

Table 1: Palladium-Catalyzed C-H Alkynylation of Heteroarenes with this compound

| Heteroarene | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine derivatives | Pd(OAc)₂/DPEPhos, LiOt-Bu | 1,4-Dioxane | up to 75 | wvu.edu |

| Furan derivatives | Pd(OAc)₂/DPEPhos, LiOt-Bu | 1,4-Dioxane | up to 75 | wvu.edu |

| Thiophene derivatives | Pd(OAc)₂/DPEPhos, LiOt-Bu | 1,4-Dioxane | up to 75 | wvu.edu |

| Benzoxazole | Pd(OAc)₂/DPEPhos, LiOt-Bu | 1,4-Dioxane | Good | wvu.edu |

Rearrangement and Isomerization Processes

This compound, as a stilbene derivative, can undergo various rearrangement and isomerization reactions, which are often induced by heat, light, or catalysts.

E/Z Isomerization: The most fundamental of these processes is the E/Z (or cis/trans) isomerization around the carbon-carbon double bond. This can be triggered by photoirradiation, where the absorption of light promotes the molecule to an excited state, allowing for rotation around the double bond. beilstein-journals.orgmasterorganicchemistry.comrsc.org Thermal isomerization is also possible. The isomerization can also be catalyzed by acids or by the use of a triplet sensitizer (B1316253) like para-benzoquinone. beilstein-journals.orgresearchgate.netrsc.org Electrocatalytic methods have also been developed for inducing Z to E isomerization in functionalized stilbenes. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Rearrangements: Stilbene and its derivatives can undergo acid-catalyzed rearrangements. For instance, stilbene oxides can rearrange to form diarylacetaldehydes. nih.govwikipedia.org Photochemical rearrangements of stilbene derivatives in the presence of a protic acid can lead to the formation of complex polyaromatic ketone compounds through a sequence of photocyclization, hydrogen shifts, and hydrolysis. wvu.edu

Oxidative Rearrangements: The oxidation of stilbenes can lead to rearrangement products. For example, a one-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes can yield 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov The proposed mechanism involves the initial formation of a diarylacetaldehyde intermediate which then undergoes α-hydroxylation. nih.gov

Carbocationic Rearrangements

The generation of carbocationic intermediates from this compound and its analogs is a key feature of their reactivity, often leading to complex skeletal reorganizations. The formation of a positive charge on a vinylic carbon results in a vinyl cation, a highly reactive species that can undergo various rearrangements.

One of the characteristic reactions of vinyl carbocations is the Wagner-Meerwein rearrangement. nih.gov For instance, when a vinyl tosylate that is sterically hindered from undergoing intramolecular C-H insertion is subjected to reaction conditions that favor cation formation, it can rearrange to form an allene (B1206475) as the major product. nih.gov This type of rearrangement underscores the thermodynamic driving forces that govern the fate of these high-energy intermediates. The inherent instability of vinyl cations can be mitigated by interactions with α-substituents that delocalize the positive charge. wikipedia.org

In systems related to dichlorostilbene, such as benzylic pinacols, Lewis acids like aluminum chloride (AlCl₃) can induce pinacol (B44631) rearrangements. nih.gov This reaction proceeds through the formation of an aluminum adduct with a hydroxyl group, followed by the migration of an adjacent aryl or alkyl group. nih.gov Such rearrangements are often highly efficient and can occur rapidly, even in the solid state, to yield the corresponding ketone. nih.gov The necessity of an aryl group adjacent to the carbon bearing the hydroxyl group highlights the importance of cation stabilization for the rearrangement to occur. nih.gov The study of these rearrangements provides insight into the migratory aptitude of different groups and the structural requirements for such transformations.

The formation of a vinyl cation from either the (E)- or (Z)-isomer of a precursor can lead to the same product with identical enantioselectivities, which strongly supports the intermediacy of a common linear vinyl carbocation. nih.gov This convergence of reaction pathways is a classic diagnostic tool for implicating such intermediates.

Investigations into Radical Intermediates

Alongside cationic pathways, the chemistry of this compound derivatives also involves radical intermediates. These species can be generated under various conditions and exhibit distinct reactivity. For example, the visible-light-induced cross-coupling of nitroalkenes with diazonium salts to form stilbene derivatives proceeds via a radical pathway. rsc.org In this process, the nitroalkene acts as a radical acceptor, and the nitro group is ultimately cleaved. rsc.org

Studies on the reaction of benzenethiol (B1682325) with phenylacetylenes have provided insights into the behavior of intermediate 1-phenyl-2-(phenylthio)vinyl radicals. rsc.org The stereochemical outcome of these reactions, which are often highly trans-stereoselective, is explained by the rapid interconversion of the (E)- and (Z)-sp²-hybridized vinyl radical intermediates. rsc.org The geometry of these radicals and the steric hindrance of substituents influence the rate of hydrogen abstraction, which determines the final product distribution. rsc.org

Mechanistic Elucidation Studies

Probing Catalytic Cycles (e.g., in Transition Metal-Catalyzed Transformations)

Transition metal catalysis is a cornerstone of modern organic synthesis, and understanding the intricate catalytic cycles is crucial for reaction optimization and development. uniurb.it For stilbene synthesis, cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions are widely employed, often utilizing palladium catalysts. thieme-connect.com

Probing the catalytic cycle of these reactions involves identifying the key steps: oxidative addition, transmetalation, and reductive elimination. For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, the cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron compound and concludes with reductive elimination to yield the stilbene product and regenerate the Pd(0) catalyst.

Role of Lewis Acid Catalysts (e.g., AlCl₃) in Inducing Specific Reactivity

Lewis acids play a pivotal role in a variety of organic transformations by activating substrates toward nucleophilic attack or by promoting rearrangements. In the context of stilbene chemistry, Lewis acids like aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) have been used to catalyze synthesis and functionalization reactions. chemrxiv.orgresearchgate.net

For example, AlCl₃ has been shown to be a potent catalyst for the pinacol rearrangement of benzylic diols, proceeding via the formation of a carbocation intermediate. nih.gov The reaction is proposed to involve the coordination of the Lewis acid to a hydroxyl group, facilitating its departure as a leaving group and initiating the rearrangement cascade. nih.gov The efficiency and selectivity of these reactions can be highly dependent on the choice of Lewis acid and the substrate structure. While AlCl₃ is effective for certain rearrangements, it has been found to be ineffective in the synthesis of stilbenes from α-bromo ketones, where other Lewis acids like ZnCl₂ show promise. chemrxiv.org

In cooperative catalysis, a Lewis acid can work in concert with a Lewis base, such as an N-heterocyclic carbene (NHC), to achieve transformations that are not possible with either catalyst alone. nih.govrsc.org The Lewis acid activates the electrophile (e.g., a hydrazone) by lowering the energy of its LUMO, while the NHC generates a potent nucleophile from an aldehyde. nih.gov This dual activation strategy enables the enantioselective synthesis of complex heterocyclic structures like γ-lactams and dihydroquinolones. nih.govrsc.org

The table below summarizes the effect of different Lewis acid catalysts on the synthesis of various stilbene derivatives.

| Catalyst | Starting Material Type | Reaction Type | Typical Outcome/Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Benzylic Pinacols | Pinacol Rearrangement | Quantitative yield | nih.gov |

| AlCl₃ | α-Bromo Ketones | Stilbene Synthesis | Does not work | chemrxiv.org |

| TiCl₄ | α-Halo Ketones | Stilbene Synthesis | High yield | chemrxiv.org |

| SnCl₄ | α-Halo Ketones | Stilbene Synthesis | High yield | chemrxiv.org |

| ZnCl₂ | α-Bromo Ketones | Stilbene Synthesis | Promising candidate | chemrxiv.orgresearchgate.net |

| LiF | 2-(Tosylmethyl)anilines and α-Chloro Aldehydes | [4+2] Cycloaddition | High diastereo- and enantioselectivity | rsc.org |

Isotope Labeling and Exchange Studies (e.g., H/D exchange in related systems)

Isotope labeling is a powerful and precise tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.net In the study of vinyl cation intermediates, deuterium (B1214612) labeling has been instrumental. The measurement of kinetic isotope effects (KIEs), which compares the reaction rates of isotopically labeled and unlabeled substrates, provides insight into transition state structures.

For example, a large β-deuterium isotope effect (kH/kD) has been observed in the solvolysis of β-styryl trifluoromethanesulphonates, which is indicative of the formation of a vinyl cation. rsc.orgrsc.org The magnitude of the KIE can be influenced by substituents on the phenyl ring. rsc.org These studies help to characterize the electronic demand and the geometry of the transition state leading to the vinyl cation.

Isotope labeling can also provide definitive evidence for the intermediacy of a species. For example, demonstrating that both the (E)- and (Z)-isomers of a deuterated starting material converge to the same product with the same isotopic distribution confirms the involvement of a common, symmetrically-stabilized intermediate like a vinyl cation. nih.gov H/D exchange studies, where protons in a molecule are swapped for deuterium atoms from the solvent or a reagent, are another common method to probe reaction mechanisms, particularly those involving acidic or basic intermediates. researchgate.net

The table below presents data from kinetic isotope effect studies on the solvolysis of ring-substituted β-styryl trifluoromethanesulphonates, highlighting the influence of substituents on the reaction mechanism.

| Substituent on Phenyl Ring | kH/kD at 75 °C | Reference |

|---|---|---|

| Parent (H) | 1.45 | rsc.org |

| p-Cl | 1.74 | rsc.org |

| m-Cl | 1.61 | rsc.org |

| p-CF₃ | 1.64 | rsc.org |

| p-NO₂ | 1.71 | rsc.org |

Stereochemical Aspects of 1,2 Dichloro 2 Phenylethenyl Benzene

Stereoselective Synthetic Pathways for Isomeric Control

The controlled synthesis of either the (E)- or (Z)-isomer of (1,2-dichloro-2-phenylethenyl)benzene is a key challenge for its study and application. Several synthetic strategies can be employed to achieve stereoselectivity.

One common approach to stilbene (B7821643) derivatives is the Wittig reaction. However, the stereoselectivity of the Wittig reaction can be highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene. Another powerful method is the Heck reaction, which often provides good stereoselectivity for the (E)-isomer. miamioh.edu

A direct and relevant method for the synthesis of this compound is the chlorination of diphenylacetylene (B1204595). The stereochemical outcome of this reaction is dependent on the reaction mechanism. Ionic addition of chlorine to alkynes often proceeds through an anti-addition pathway, which would lead to the formation of the (E)-isomer. rsc.org Conversely, radical addition mechanisms can lead to a mixture of isomers. The development of catalytic systems for the syn-dichlorination of alkenes has been reported, which could potentially be adapted for the synthesis of the (Z)-isomer from a suitable precursor. uel.ac.uknih.gov

Recent advances in electrochemical synthesis have also demonstrated highly Z-selective methods for the preparation of polysubstituted alkenes, which could potentially be applied to the synthesis of (Z)-(1,2-dichloro-2-phenylethenyl)benzene. uq.edu.aunih.gov

Below is a table summarizing potential stereoselective synthetic approaches.

| Reaction | Typical Stereochemical Outcome | Notes |

| Chlorination of Diphenylacetylene (Ionic) | Predominantly (E)-isomer | Proceeds via anti-addition. rsc.org |

| Wittig Reaction | (E) or (Z) isomer | Outcome depends on the ylide (stabilized vs. non-stabilized) and reaction conditions. |

| Heck Reaction | Predominantly (E)-isomer | A common method for synthesizing trans-stilbenes. miamioh.edu |

| Catalytic syn-Dichlorination | (Z)-isomer | Requires a suitable alkene precursor and a specific catalytic system. uel.ac.uknih.gov |

| Electrochemical Cross-Coupling | High (Z)-selectivity reported for other systems | A modern approach that may offer a route to the (Z)-isomer. uq.edu.aunih.gov |

Stereospecificity and Stereoselectivity in Chemical Transformations

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. nih.gov Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others. All stereospecific reactions are stereoselective, but the reverse is not necessarily true. nih.gov

For this compound, the distinct spatial arrangement of the phenyl and chloro groups in the (E) and (Z) isomers can lead to different stereochemical outcomes in subsequent reactions. For example, in an electrophilic addition reaction, the approach of the electrophile could be sterically hindered by the phenyl groups, leading to different facial selectivity for the two isomers.

A classic example of a stereospecific reaction is the addition of bromine to an alkene. The bromination of trans-stilbene (B89595) yields meso-1,2-dibromo-1,2-diphenylethane, while the bromination of cis-stilbene (B147466) produces a racemic mixture of the two enantiomers of 1,2-dibromo-1,2-diphenylethane. researchgate.net By analogy, it is expected that reactions such as epoxidation or dihydroxylation of the (E) and (Z) isomers of this compound would also proceed with a high degree of stereospecificity, leading to diastereomeric products.

Conformational Analysis and Barriers to Rotation

While the carbon-carbon double bond in this compound is rigid, rotation can occur around the single bonds connecting the phenyl groups to the vinylic carbons. The preferred conformations are a result of the interplay between steric hindrance and the desire for maximum π-orbital overlap (conjugation) between the phenyl rings and the double bond.

For trans-stilbene, studies have shown that the molecule is not perfectly planar, with the phenyl rings being slightly twisted out of the plane of the double bond. biomedres.us In the case of this compound, the presence of the chlorine atoms adds another layer of complexity. The bulky chlorine atoms will increase the steric strain, likely leading to a greater deviation from planarity for both the (E) and (Z) isomers.

The barrier to rotation around the C-aryl bonds in substituted styrenes can be significant and can be studied experimentally using techniques like dynamic NMR spectroscopy and computationally using methods like Density Functional Theory (DFT). youtube.com For some sterically hindered styrenes, the rotational barrier can be high enough to allow for the isolation of atropisomers at low temperatures. While specific data for this compound is not available in the provided search results, it is expected that the rotational barriers would be influenced by the electronic nature and size of the substituents.

Analysis of Stereochemical Predictability (e.g., deviations from the Karplus Rule in related systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of alkenes. The vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. mdpi.com For alkenes, the coupling constant for trans protons (dihedral angle of 180°) is typically larger (around 11-18 Hz) than for cis protons (dihedral angle of 0°, coupling constant around 6-14 Hz). mdpi.com

However, the Karplus relationship is an empirical one, and deviations can occur, particularly when electronegative substituents are present. Electronegative atoms, such as chlorine, tend to decrease the magnitude of the vicinal coupling constant. mdpi.com Therefore, in this compound, the presence of two chlorine atoms attached to the double bond would be expected to influence the proton-proton coupling constants if any vinylic protons were present. Since the target molecule is fully substituted at the double bond, this specific analysis is not directly applicable. However, vicinal coupling between a vinylic carbon and a proton on an adjacent carbon (³J_CH) can also provide stereochemical information. youtube.com

Deviations from predicted Karplus values can provide insights into the conformational dynamics of a molecule, suggesting flexibility and the presence of multiple populated conformations. rsc.org In the context of this compound, while there are no vinylic protons for direct H-H coupling analysis across the double bond, the principles of the Karplus equation would be relevant for analyzing the conformation of any ethyl or other substituted chains attached to the phenyl rings, where the dihedral angles would influence the observed coupling constants.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Purity Assessments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed analysis of (1,2-dichloro-2-phenylethenyl)benzene, providing critical insights into its structural features and behavior in solution.

The synthesis of this compound can proceed through various pathways, potentially involving short-lived intermediates. Advanced NMR techniques are pivotal in detecting and characterizing these transient species, which is crucial for understanding reaction mechanisms. Methodologies such as stopped-flow NMR, which combines rapid mixing with immediate NMR analysis, can be employed to observe species with very short lifetimes. rsc.orgbeilstein-journals.org This approach allows for the real-time monitoring of reactions that are too fast for conventional NMR methods. rsc.org

Furthermore, techniques like parahydrogen-induced polarization (PHIP) can dramatically enhance NMR signals, making it possible to detect low-concentration intermediates that would otherwise be unobservable. rsc.orgresearchgate.net While direct application of PHIP depends on the specific reaction, the principle of hyperpolarization demonstrates the potential for advanced NMR methods in mechanistic studies. The analysis of complex reaction mixtures, where multiple species may exist simultaneously, can be aided by two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) which help to resolve overlapping signals and establish connectivity between atoms.

Quantitative NMR (qNMR) spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound with high precision and accuracy, often without the need for chromatographic separation. rsc.org By integrating the signals of the reactants, products, and an internal standard, the concentration of each species can be determined over time. This data is invaluable for reaction optimization and kinetic studies. beilstein-journals.org

For instance, in a hypothetical synthesis, the disappearance of a starting material like diphenylacetylene (B1204595) and the appearance of this compound could be tracked. The choice of a suitable internal standard that does not react with the components of the reaction mixture is critical for accurate quantification.

Table 1: Hypothetical Quantitative ¹H NMR Data for the Synthesis of this compound

| Time (minutes) | Reactant A (mol%) | This compound (mol%) |

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 30 | 40 | 60 |

| 60 | 15 | 85 |

| 120 | <5 | >95 |

Mass Spectrometry in Complex Reaction Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is an essential technique for the analysis of this compound, providing rapid and accurate molecular weight determination and structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high precision.

In the analysis of complex reaction mixtures, MS coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is particularly powerful. rsc.org This allows for the separation and identification of the target compound from starting materials, byproducts, and intermediates. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, which can be used for structural elucidation. For this compound, characteristic fragments would likely include the loss of one or both chlorine atoms, as well as cleavage of the vinylic and phenyl-vinyl bonds.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₄H₁₀Cl₂)

| Ion | m/z (calculated) | Description |

| [M]⁺ | 248.0159 | Molecular ion |

| [M-Cl]⁺ | 213.0469 | Loss of one chlorine atom |

| [M-2Cl]⁺ | 178.0783 | Loss of two chlorine atoms |

| [C₇H₅]⁺ | 89.0391 | Phenyl fragment |

Vibrational Spectroscopy (IR, Raman) for Probing Specific Chemical Properties in Research Contexts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers valuable insights into the specific chemical bonds and functional groups present in this compound. researchgate.net These techniques are complementary and can be used to confirm the presence of key structural features. The IR spectrum is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, the C=C stretching of the phenyl rings and the ethenyl group, and the C-Cl stretching vibrations. nist.govresearchgate.net Raman spectroscopy would be particularly useful for observing the C=C double bond and the symmetric vibrations of the phenyl rings. researchgate.netoberlin.edu

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=C Stretch (alkene) | 1650-1600 | IR, Raman |

| C=C Stretch (aromatic) | 1600-1450 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR |

X-ray Crystallography for Solid-State Structural Determination of Isomers or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be obtained. nih.govresearchgate.net This technique can unambiguously establish the stereochemistry (E/Z isomerism) of the molecule, which can be challenging to determine definitively by other methods alone. researchgate.net

Furthermore, X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the steric and electronic effects within the molecule. docbrown.infoaps.org For example, the planarity of the phenyl rings and the ethenyl bridge, as well as any distortions due to steric hindrance between the chlorine atoms and the phenyl groups, can be accurately determined. researchgate.net The crystal packing arrangement reveals information about intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the solid-state properties of the compound. nih.gov

Table 4: Hypothetical Crystallographic Data for an Isomer of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1100 |

| Z | 4 |

| R-factor | < 0.05 |

Theoretical and Computational Studies on 1,2 Dichloro 2 Phenylethenyl Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1,2-dichloro-2-phenylethenyl)benzene. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for investigating its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Electrophilicity Indices)

The electronic structure dictates the fundamental chemistry of a molecule. For this compound, DFT calculations can be employed to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From these orbital energies, various reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in quantifying the molecule's propensity to react in specific ways. For instance, the electrophilicity index (ω) is a measure of an electrophile's ability to accept electrons. For a molecule like this compound, which can participate in electrophilic reactions, this index is particularly relevant. Computational studies on related substituted benzenes and stilbenes have shown that such indices can reliably predict reactivity trends. nih.gov

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated using DFT) Note: These are hypothetical values based on typical calculations for similar chlorinated stilbenes and are for illustrative purposes.

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity/stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released on adding an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Propensity to act as an electrophile |

These values would be obtained by optimizing the molecular geometry at a specified level of theory (e.g., B3LYP/6-311G(d,p)) and then performing the necessary calculations. The distribution of electron density and the molecular electrostatic potential (MEP) map would further reveal the regions most susceptible to electrophilic or nucleophilic attack.

Elucidation of Reaction Pathways and Transition State Characterization

Quantum chemical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions. For this compound, a key reaction to study would be its cis-trans isomerization, a characteristic reaction of stilbenes. mdpi.com Theoretical calculations can elucidate the mechanism of this isomerization, whether it proceeds via a rotational or an inversion pathway.

By locating the transition state (TS) structures on the potential energy surface, the activation energy for the isomerization can be determined. This involves calculating the energy difference between the ground state reactant and the transition state. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Such studies have been performed for stilbene (B7821643) and its derivatives, providing a clear picture of the photochemical and thermal isomerization processes. mdpi.com

Table 2: Hypothetical Energy Profile for Cis-Trans Isomerization of this compound Note: Values are illustrative and based on general knowledge of stilbene isomerization.

| Species | Relative Energy (kcal/mol) |

| cis-isomer (Ground State) | 3.0 |

| trans-isomer (Ground State) | 0.0 |

| Transition State (Rotational) | 45.0 |

These calculations would also be crucial for understanding other potential reactions, such as electrophilic additions to the double bond or substitution reactions on the phenyl rings.

Prediction of Spectroscopic Parameters

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic parameters that can be calculated include:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. This is invaluable for identifying the compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be computed, aiding in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths (λ_max) in the UV-Vis spectrum. This is particularly useful for understanding the electronic structure and photochemistry of the compound. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for trans-(1,2-dichloro-2-phenylethenyl)benzene Note: These are hypothetical values for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

| IR | C=C stretch | ~1650 cm⁻¹ |

| IR | C-Cl stretch | ~700-800 cm⁻¹ |

| ¹H NMR | Vinylic-H | ~7.0-7.5 ppm |

| ¹³C NMR | Vinylic-C | ~125-140 ppm |

| UV-Vis (TD-DFT) | λ_max | ~300 nm |

Molecular Dynamics Simulations for Conformational and Reactive Behavior

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. semanticscholar.orgrsc.orgresearchgate.net For this compound, MD simulations would be instrumental in understanding its conformational flexibility and reactive encounters in a solvent environment.

Development of Structure-Reactivity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov For a class of compounds like chlorinated stilbenes, a QSAR model could be developed to predict a certain biological effect based on calculated molecular descriptors.

For this compound and its analogues, one could build a QSAR model by:

Synthesizing or computationally designing a series of related compounds with varying substituents.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Measuring a specific biological activity or property for each compound.

Using statistical methods to build a mathematical model that relates the descriptors to the activity.

Such models are valuable in medicinal chemistry and materials science for designing new compounds with desired properties, potentially reducing the need for extensive synthesis and testing. nih.govnih.gov

Applications of 1,2 Dichloro 2 Phenylethenyl Benzene in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The reactivity of the dichloroalkene moiety, coupled with the presence of two phenyl rings, allows (1,2-dichloro-2-phenylethenyl)benzene to serve as a precursor for a variety of molecular frameworks. Its utility stems from the ability of the chlorine atoms to act as leaving groups in elimination reactions or participate in coupling reactions, paving the way for more complex structures.

While the synthesis of polycyclic heterocycles is a cornerstone of medicinal and materials chemistry, the direct application of this compound as a starting material for chromone derivatives is not extensively documented in scientific literature. The common routes to chromone synthesis typically involve intramolecular cyclizations of ortho-hydroxyaryl ketone derivatives, such as those obtained from Baker-Venkataraman rearrangements or Claisen condensations. beilstein-journals.orgcore.ac.uk Diversity-oriented synthesis strategies often employ reactions of intermediates like α-imino carbenes with cyclic ethers to generate a wide range of heterocyclic structures. nih.govunige.ch However, the specific use of dichlorostilbene in these types of synthetic pathways to produce chromones or other complex polycyclic heterocycles has not been established as a conventional method.

This compound serves as a potential precursor for the synthesis of diphenylacetylene (B1204595), an important internal alkyne. The synthesis of alkynes often proceeds through double dehydrohalogenation reactions of vicinal (1,2-dihalo) or geminal (1,1-dihalo) alkanes using a strong base. youtube.comyoutube.com This process involves two successive E2 elimination steps to form a triple bond. youtube.comyoutube.com

Although this compound is a vinylic dihalide and lacks the necessary hydrogen atoms for a standard dehydrohalogenation, it can conceptually undergo a reductive dehalogenation to form the corresponding alkyne. A closely related and well-established laboratory synthesis involves the two-step conversion of (E)-stilbene to diphenylacetylene. First, (E)-stilbene is brominated to produce 1,2-dibromo-1,2-diphenylethane. chegg.comwvu.edu In the second step, this dibromide undergoes a double dehydrohalogenation with a strong base like potassium hydroxide (B78521) (KOH) at high temperatures to yield diphenylacetylene. chegg.comwvu.edustudy.com The reaction proceeds through a vinylic bromide intermediate, which is structurally analogous to dichlorostilbene. This suggests that this compound could be converted to diphenylacetylene under appropriate reductive conditions, thus serving as a precursor to a key unsaturated system.

Table 1: Synthesis of Diphenylacetylene via Elimination Reaction

| Precursor | Reagents | Intermediate | Product | Reaction Type |

| (E)-1,2-Diphenylethene (Stilbene) | 1. Br₂ 2. KOH, heat | 1,2-Dibromo-1,2-diphenylethane | Diphenylacetylene | Bromination followed by double dehydrohalogenation |

| This compound | Hypothetical Reducing Agent | Not Applicable | Diphenylacetylene | Dehalogenation |

The use of this compound as a substrate for the synthesis of other haloalkenes or haloenones is not a widely reported application. Synthetic methodologies for producing haloalkenes, such as 1,1-dichloro-1-alkenones, often involve the transformation of other functional groups. For instance, a novel method reports the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminum trichloride (B1173362). beilstein-journals.org While this demonstrates the construction of haloalkene moieties, it does not utilize dichlorostilbene as a starting material. The inherent stability of the dichlorostilbene structure may limit its utility as a reactive intermediate for conversion into other haloalkenes under mild conditions.

Precursors for Catalyst Ligands in Organometallic Chemistry

The compound this compound, a derivative of stilbene (B7821643), serves as a valuable precursor for the synthesis of specialized diphosphine ligands. These ligands are crucial in the field of organometallic chemistry, where they are employed to modulate the catalytic activity and selectivity of transition metal complexes. The presence of two chlorine atoms on the vinylic carbons provides reactive sites for the introduction of phosphine moieties, leading to the formation of chelating ligands with unique steric and electronic properties.

The synthesis of such ligands typically involves the reaction of this compound with a strong nucleophile, such as an alkali metal phosphide. A common reagent for this purpose is lithium diphenylphosphide (LiPPh₂), which can be generated in situ from the reaction of chlorodiphenylphosphine or triphenylphosphine with lithium metal.

The reaction proceeds via a nucleophilic substitution mechanism, where the diphenylphosphide anion displaces the chloride ions from the vinylidene core of this compound. This results in the formation of a new carbon-phosphorus bond. Given the presence of two chlorine atoms, a twofold substitution reaction can occur, leading to the formation of a bidentate diphosphine ligand. The resulting ligand, a tetraphenyldiphosphinostilbene, possesses a rigid backbone due to the carbon-carbon double bond, which can influence the bite angle and coordination geometry of the resulting metal complexes.

The stereochemistry of the starting this compound (i.e., cis or trans isomer) is expected to be retained in the final diphosphine ligand product. This stereospecificity is a key advantage, as it allows for the synthesis of ligands with well-defined geometries, which is critical for asymmetric catalysis. For instance, the cis-isomer of the diphosphine ligand would be expected to act as a chelating ligand, binding to a single metal center through both phosphorus atoms. This chelation effect enhances the stability of the metal complex and can create a chiral environment around the metal, which is essential for enantioselective transformations.

The general synthetic approach is analogous to the preparation of 1,2-bis(diphenylphosphino)ethylene (dppv), a well-known diphosphine ligand, from the reaction of dichloroethylene with lithium diphenylphosphide. wikipedia.org The phenyl substituents on the carbon backbone of the ligand derived from this compound would introduce additional steric bulk and electronic effects compared to dppv. These modifications can significantly impact the performance of the corresponding metal catalysts in various organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations.

Historical Perspective and Future Directions in 1,2 Dichloro 2 Phenylethenyl Benzene Research

Evolution of Synthetic Methodologies and Key Discoveries

The synthesis of (1,2-dichloro-2-phenylethenyl)benzene has evolved from classical methods to more refined and stereoselective approaches. A traditional and foundational method involves the dehydrohalogenation of a vicinal dihalide precursor.

A common precursor for dichlorostilbene is 1,2-dichloro-1,2-diphenylethane. The synthesis of this precursor can be achieved through the chlorination of stilbene (B7821643). The subsequent double dehydrochlorination, typically induced by a strong base, yields the desired this compound. This two-step process is analogous to the well-established synthesis of diphenylacetylene (B1204595) from trans-stilbene (B89595), which proceeds through a dibromo intermediate. wvu.edudepaul.eduorgsyn.orgyoutube.com The reaction with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol facilitates the elimination of two molecules of hydrogen chloride. wvu.edu

More contemporary methods for the synthesis of dichloroalkenes have focused on improving efficiency and stereoselectivity. One notable advancement is the development of catalytic olefination reactions. For instance, a method for synthesizing dichloroalkenes from arylaldehydes has been developed, which can offer high yields. Another innovative approach involves the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminum trichloride (B1173362), presenting a novel route to the dichloroalkene functionality.

Recent advances in the stereoselective synthesis of tetrasubstituted alkenes are also relevant, although often challenging due to steric hindrance. rsc.org The development of phosphine-mediated olefinations and other modern coupling reactions continues to expand the toolkit for synthesizing complex alkenes like dichlorostilbene. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Dichloroalkenes

| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |

| Dehydrohalogenation | 1,2-dichloro-1,2-diphenylethane | Strong base (e.g., KOH), high temperature | Well-established, uses readily available precursors | Harsh conditions, potential for side reactions |

| Catalytic Olefination | Arylaldehyde | Copper catalyst, CCl4 | High yields | Use of toxic reagents |

| From Trifluoroalkanones | 1,1,1-Trifluoroalkanone | AlCl3 | Novel route, utilizes different precursors | Can lead to rearrangements |

Milestones in Understanding Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the two chlorine atoms. These features allow for a variety of chemical transformations.

Dehydrochlorination: One of the most significant reactions of dichlorostilbene is its conversion to diphenylacetylene through dehydrochlorination. This elimination reaction typically proceeds via an E2 mechanism in the presence of a strong base. chegg.com The mechanism involves the abstraction of a proton by the base and the concurrent departure of a chloride ion. The initial elimination results in a chloro-substituted alkyne intermediate, which can then undergo a second elimination to form the final diarylalkyne product. wvu.edu

Photochemical Isomerization and Cyclization: Stilbene and its derivatives are well-known for their photochemical reactivity. Upon exposure to ultraviolet light, (E)-stilbenes can isomerize to their (Z)-counterparts. youtube.com This process involves the excitation of the molecule to an excited state where rotation around the central double bond becomes possible. wikipedia.org Furthermore, under certain conditions, particularly in the presence of an oxidizing agent, cis-stilbene (B147466) and its derivatives can undergo photocyclization to form phenanthrenes. It is plausible that this compound exhibits similar photochemical behavior, potentially leading to the formation of dichlorophenanthrene derivatives.

Cycloaddition Reactions: Dichloroalkenes can participate in cycloaddition reactions, serving as dienophiles in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgebsco.comvanderbilt.edumdpi.com The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the double bond, making it a suitable partner for electron-rich dienes. ebsco.com The Diels-Alder reaction is a powerful tool for the construction of six-membered rings in a stereospecific manner. organic-chemistry.orgvanderbilt.edu

Table 2: Key Reactions of this compound

| Reaction | Reagents and Conditions | Product | Mechanistic Notes |

| Dehydrochlorination | Strong base (e.g., KOH), heat | Diphenylacetylene | E2 elimination mechanism |

| Photochemical Isomerization | UV light | (Z)-1,2-dichloro-1,2-diphenylethane | Excitation to a singlet or triplet state allows for bond rotation |

| Photocyclization | UV light, oxidizing agent | Dichlorophenanthrene derivative | Intramolecular cyclization followed by oxidation |

| Diels-Alder Cycloaddition | Conjugated diene, heat or Lewis acid | Substituted cyclohexene (B86901) derivative | Concerted [4+2] cycloaddition |

Emerging Trends in Dichloroalkene Chemistry

The field of dichloroalkene chemistry is continually advancing, with several emerging trends shaping its future direction.

Catalytic Dehydrochlorination: There is a growing interest in developing more efficient and environmentally friendly methods for dehydrochlorination. The use of catalytic systems, such as N-doped activated carbon, for the dehydrochlorination of chlorinated hydrocarbons at lower temperatures represents a significant advancement. nih.gov Palladium-based catalysts are also being explored for the hydrodechlorination of chlorinated organic compounds. rsc.orgncert.nic.in These catalytic approaches offer the potential for milder reaction conditions and improved selectivity.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of dichloroalkenes remains a key area of research. nih.gov Achieving high levels of control over the geometry of the double bond is crucial for applications in materials science and medicinal chemistry, where specific isomers may exhibit desired properties. Advances in asymmetric catalysis and the use of novel reagents are driving progress in this area.

Multicomponent Reactions: The use of alkynes, which can be synthesized from dichloroalkenes, in multicomponent reactions is a rapidly growing field. rroij.com These reactions allow for the efficient construction of complex molecular architectures from simple starting materials in a single step, which is highly desirable in drug discovery and materials development.

Future Prospects for Novel Synthetic Transformations and Industrial Applications

The unique chemical properties of this compound and related dichloroalkenes position them as valuable intermediates for a range of future applications.

Advanced Materials: Halogenated alkenes are used in the synthesis of polymers and other materials. fiveable.menih.gov The presence of chlorine atoms can impart specific properties, such as flame retardancy and altered electronic characteristics. Dichlorostilbene derivatives could potentially be used as monomers for specialty polymers or as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of diarylalkynes from dichlorostilbene provides access to precursors for luminescent tetraarylbutadienes. nih.gov

Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals. rroij.com this compound can serve as a scaffold for the synthesis of novel bioactive molecules. The ability to undergo further transformations, such as cross-coupling reactions, allows for the introduction of diverse functional groups. Stilbene derivatives, in general, have shown a wide range of biological activities, and their halogenated counterparts are an area of interest for medicinal chemists. uni.luwikipedia.org

Chemical Intermediates: Dichloroalkenes are versatile chemical intermediates. fiveable.me They can be converted into a variety of other functional groups, making them valuable starting materials for organic synthesis. For example, their conversion to diarylalkynes opens up a wide field of alkyne chemistry. ncert.nic.in The continued development of novel reactions involving dichloroalkenes will undoubtedly lead to new synthetic pathways and applications. Some halogenated hydrocarbons have found use as solvents and in the production of dyes and pesticides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,2-dichloro-2-phenylethenyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using chlorinated benzene derivatives and styrenes in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of benzene to chloroethenyl reagent) and temperature (60–80°C) to minimize side products like polychlorinated byproducts. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while the ethenyl group shows a doublet of doublets (δ 5.8–6.2 ppm). Chlorine substituents induce deshielding in adjacent carbons (δ 125–135 ppm) .